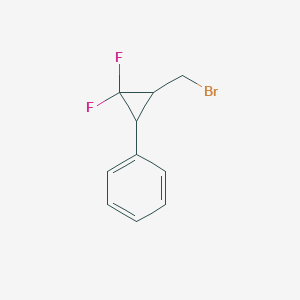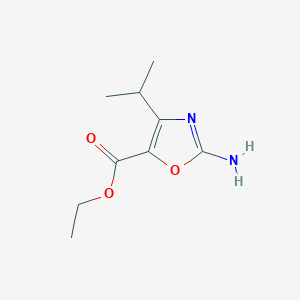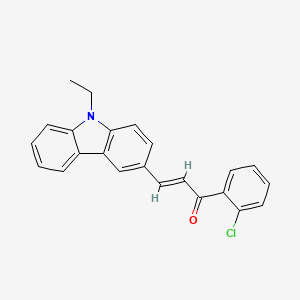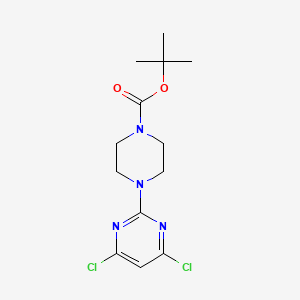
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and difluoroethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,6-dichlorophenyl derivatives with difluoroethanol under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, amination using ammonia or amines.
Major Products
Oxidation: 2-(2,6-Dichlorophenyl)-2,2-difluoroacetone.
Reduction: 2-(2,6-Dichlorophenyl)-2,2-difluoroethane.
Substitution: 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-amine.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid.
2,6-Dichlorophenyl isocyanate: Used in the synthesis of various organic compounds.
2,6-Dichlorophenyl acetamide: Another derivative with potential biological activity
Uniqueness
2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical reactivity and potential biological activity. Its dual halogenation (chlorine and fluorine) makes it particularly interesting for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H6Cl2F2O |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6Cl2F2O/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3,13H,4H2 |
Clé InChI |
ROWASOGISXYRPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(CO)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)




![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)



![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)




